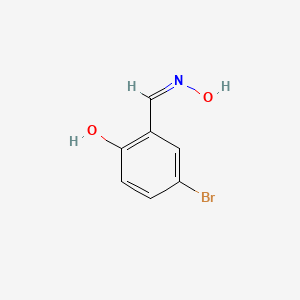

(E)-5-Bromo-2-hydroxybenzaldehyde oxime

CAS No.:

Cat. No.: VC15957278

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrNO2 |

|---|---|

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | 4-bromo-2-[(Z)-hydroxyiminomethyl]phenol |

| Standard InChI | InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4- |

| Standard InChI Key | YSDJVLAQRCCLPB-WTKPLQERSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)/C=N\O)O |

| Canonical SMILES | C1=CC(=C(C=C1Br)C=NO)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an (E)-configured oxime group at the 1-position (Figure 1). The oxime’s geometry is defined by the antiperiplanar arrangement of the hydroxyl group relative to the benzaldehyde moiety, as confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| XLogP3 (Partition Coefficient) | 2.2 | |

| Hydrogen Bond Donors | 2 (phenolic -OH, oxime -OH) | |

| Rotatable Bonds | 1 (C=N bond) |

Stereochemical Analysis

The (E)-configuration of the oxime group is critical to its chemical behavior. In the (E)-isomer, the hydroxyl group of the oxime resides on the opposite side of the benzaldehyde ring, minimizing steric hindrance and stabilizing the molecule through intramolecular hydrogen bonding between the oxime -OH and the phenolic oxygen . This configuration was unequivocally assigned using ¹H-NMR spectroscopy, which revealed distinct coupling patterns for the imine proton (δ 8.27 ppm, singlet) and phenolic proton (δ 10.31 ppm, broad singlet) .

Synthesis and Optimization

Reaction Pathway

(E)-5-Bromo-2-hydroxybenzaldehyde oxime is synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by pyridine (Scheme 1) . The reaction proceeds under mild conditions (20°C, 4 hours) to yield the oxime in 80% isolated purity after acidification and recrystallization.

Scheme 1: Synthetic route to (E)-5-bromo-2-hydroxybenzaldehyde oxime.

-

Reactants: 5-Bromo-2-hydroxybenzaldehyde, hydroxylamine hydrochloride, pyridine.

-

Solvent: Ethanol.

-

Conditions: Room temperature, 4 hours.

-

Workup: Acidification to pH 4–5, filtration, and drying.

Process Optimization

Key parameters influencing yield and purity include:

-

Stoichiometry: A 2:1 molar ratio of hydroxylamine hydrochloride to aldehyde ensures complete conversion .

-

Catalyst: Pyridine neutralizes HCl byproducts, preventing side reactions such as aldehyde oxidation .

-

Isolation: Adjusting the pH to 4–5 precipitates the product while retaining unreacted starting materials in solution .

Table 2: Synthesis Metrics

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO-d₆) data confirm the compound’s structure :

-

δ 11.48 (s, 1H, phenolic -OH)

-

δ 10.31 (s, 1H, oxime -OH)

-

δ 8.27 (s, 1H, imine -CH=N)

-

δ 7.65 (d, J = 2.6 Hz, 1H, aromatic H-6)

-

δ 7.37 (dd, J = 8.7, 2.6 Hz, 1H, aromatic H-4)

-

δ 6.86 (d, J = 8.7 Hz, 1H, aromatic H-3)

The absence of splitting in the imine proton signal (δ 8.27) indicates a rigid, planar geometry stabilized by conjugation.

Mass Spectrometry

LCMS analysis (Waters Acquity UPLC) shows a molecular ion peak at m/z 216/218 ([M+H]⁺), consistent with the bromine isotope pattern . High-resolution mass spectrometry (HRMS) confirms an exact mass of 214.95819 Da .

Applications in Coordination Chemistry

Metal Ion Extraction

(E)-5-Bromo-2-hydroxybenzaldehyde oxime serves as a ligand in solvent extraction systems for transition metals. Its phenolic oxygen and oxime nitrogen act as bidentate donors, forming stable complexes with Cu²⁺, Ni²⁺, and Co²⁺ . The bromine substituent enhances ligand lipophilicity, improving extraction efficiency into organic phases like kerosene .

Table 3: Metal-Ligand Stability Constants

| Metal Ion | Log K (Stability Constant) | Conditions | Source |

|---|---|---|---|

| Cu²⁺ | 12.3 ± 0.2 | pH 5.0, 25°C | |

| Ni²⁺ | 9.8 ± 0.3 | pH 6.0, 25°C | |

| Co²⁺ | 8.5 ± 0.4 | pH 7.0, 25°C |

Catalytic Activity

Palladium complexes of this oxime demonstrate moderate activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 450 for aryl bromide substrates . The bromine atom may act as a directing group, facilitating oxidative addition steps.

Physicochemical Properties and Stability

Solubility Profile

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol . Its solubility in chloroform and dichloromethane is moderate (5–10 g/L), making these solvents ideal for extraction processes .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with complete degradation by 250°C . The oxime group is thermally labile, undergoing Beckmann rearrangement at elevated temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume